molecular formula C13H15N3O2 B14516240 N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine CAS No. 63009-89-2

N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine

Cat. No.: B14516240
CAS No.: 63009-89-2
M. Wt: 245.28 g/mol
InChI Key: BASGQUUSHFKGIK-UHFFFAOYSA-N
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Description

N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine is a complex organic compound that features an indole ring, a common structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine can be achieved through a multi-step process involving the formation of the indole ring followed by the construction of the oxazolidinone moiety. One common method involves the Fischer indole synthesis, which is a robust and high-yielding process. This method typically uses aryl hydrazines and ketones as starting materials, and the reaction is often facilitated by microwave irradiation to reduce reaction times .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Mechanism of Action

The mechanism of action of N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The oxazolidinone moiety can also contribute to the compound’s activity by stabilizing its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and oxazolidinones, such as:

Uniqueness

N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine is unique due to its combination of an indole ring and an oxazolidinone moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

63009-89-2

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[5-(1H-indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H15N3O2/c1-8-12(18-13(15-17)16(8)2)10-7-14-11-6-4-3-5-9(10)11/h3-8,12,14,17H,1-2H3

InChI Key

BASGQUUSHFKGIK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=NO)N1C)C2=CNC3=CC=CC=C32

Origin of Product

United States

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